molecular formula C27H21ClFN3O2S B2976242 2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-96-7

2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2976242
CAS RN: 2034555-96-7
M. Wt: 505.99
InChI Key: JILODWFFKIRNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H21ClFN3O2S and its molecular weight is 505.99. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and larvicidal activity of pyrimidine derivatives highlighted the potential of these compounds in controlling larval populations of pests. The presence of electron-withdrawing groups, such as fluorine and methoxy derivatives, attached to the benzyl ring enhanced their activity, suggesting the compound's structure could influence biological effectiveness (Gorle et al., 2016).

Anticancer Applications

  • Research on fluorinated coumarin–pyrimidine hybrids under microwave irradiation revealed significant cytotoxicity against human cancer cell lines. The study suggests the potential of structurally similar compounds in cancer treatment, particularly for lung and breast cancer (Hosamani et al., 2015).

Antibacterial and Antifungal Activities

  • New thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed higher antifungal activity than fluconazole against Candida species, and 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones exhibited better antibacterial activity, indicating the compound's potential scaffold for developing new antimicrobial agents (Kahveci et al., 2020).

Anti-inflammatory and Analgesic Effects

  • A study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives demonstrated significant anti-inflammatory and analgesic activities. The presence of fluorine and chloro substituents enhanced these effects, suggesting the relevance of halogenated substituents in medicinal chemistry applications (Muchowski et al., 1985).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClFN3O2S/c1-34-21-11-7-17(8-12-21)15-32-26(33)25-24(22(14-30-25)18-5-3-2-4-6-18)31-27(32)35-16-19-9-10-20(29)13-23(19)28/h2-14,30H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILODWFFKIRNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.